Cycloheptylmethanamine Hydrochloride, while not directly studied in the provided papers, is structurally related to cyclohexylamine, a compound that has been extensively researched due to its biological activity. Cyclohexylamine has been shown to interact with various receptors in the body, affecting the autonomic nervous system and cardiovascular system. It is also a metabolite of cyclamate, a non-nutritive sweetener, which adds to its significance in pharmacological studies.
Cyclohexylamine has been observed to cause contraction in smooth muscle tissues such as the guinea pig ileum and rat urinary bladder by activating cholinergic atropine-sensitive receptors and hexamethonium-sensitive receptors, respectively1. In the rat vas deferens, its action could be blocked by alpha-adrenergic receptor antagonists, indicating the involvement of these receptors as well1. Additionally, cyclohexylamine has been shown to exert sympathomimetic effects by causing the release of neuronally stored catecholamines, as evidenced by studies in dogs and isolated canine hindlimbs2. This release of catecholamines is responsible for the observed increase in heart rate and systemic arterial pressure2. Furthermore, cyclohexylamine's sympathomimetic action does not appear to be due to a direct effect on adrenergic, cholinergic, or histaminic receptors but rather through the release of norepinephrine6.
Cyclohexylamine has been implicated in cardiovascular research due to its ability to augment left ventricular dp/dt, right ventricular contractile force, and systemic arterial pressure2. These effects are mediated through the release of catecholamines from nerve endings, which is significant because cyclohexylamine is a principal excreted metabolite of cyclamate2. Understanding its cardiovascular effects is crucial for assessing the safety of cyclamate as a sweetening agent.
Cyclopamine, a structurally similar compound to cyclohexylamine, has been used as a tool to study the Hedgehog signaling pathway, which is important in various human cancers34. Cyclopamine's ability to inhibit the Smoothened receptor has led to the development of analogs like IPI-926, which have entered clinical trials for cancer therapy4. This demonstrates the potential of cyclohexylamine-related compounds in developing new therapeutic agents.
Cyclopropylamines, which share a structural motif with cyclohexylamine, have been studied as inhibitors of monoamine oxidases (MAO), enzymes relevant in the treatment of depression and cancer5. These compounds provide insights into the design of mechanism-based inhibitors that could lead to new treatments for these conditions5.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: